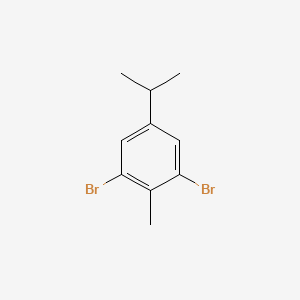

1,3-Dibromo-5-isopropyl-2-methylbenzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-methyl-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIMQKASAKRTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Stage 1 :

-

Reagents : 2,6-dibromo-4-isopropylaniline (26.14 g, 89.2 mmol), H₂SO₄ (133 mL, 98%), ethanol (500 mL, 96%)

-

Conditions : Stirring at -5°C for 15 minutes

-

Reaction : Formation of a diazonium salt intermediate

-

-

Stage 2 :

Adaptation for 2-Methyl Derivative:

To introduce the 2-methyl group, the starting material could be modified to 2-methyl-4-isopropylaniline . Bromination at positions 1 and 3 would require careful control of directing effects:

-

The methyl group (ortho/para-directing) and isopropyl group (strongly activating) may compete during electrophilic substitution.

-

Sequential bromination under low-temperature conditions (e.g., FeBr₃ catalysis in CS₂) could enhance regioselectivity.

Directed Bromination Using Advanced Reagents

The patent CN102399159A demonstrates the use of tribromo-N-methyl-N-butylimidazole as a brominating agent for synthesizing 3,5-dibromo-2-aminobenzaldehyde. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction temperature | 60 ± 2°C |

| Stirring time | 2.5–3.5 hours |

| Reagent ratio | 3:8–12 (substrate:imidazole) |

Application to Target Compound:

-

Substrate Design : Start with 2-methyl-5-isopropylbenzaldehyde or 2-methyl-5-isopropylbenzoic acid .

-

Bromination : Use tribromo-N-methyl-N-butylimidazole to introduce bromines at positions 1 and 3.

-

Reduction : If starting from aldehyde/acid, reduce to the corresponding methylbenzene derivative using NaBH₄ or LiAlH₄.

Thymoquinone-Based Synthesis

A study synthesizing 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone from thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) offers insights into functionalizing methyl-substituted aromatics:

Key Steps:

-

Reaction : Thymoquinone + bromoundecanoic acid → quinone-bromodecyl adduct

-

Conditions : Acetonitrile:water (2:1 v/v), reflux for 1.5 hours

-

Yield : 12.09% (after column chromatography)

Pathway Modification:

-

Reduction of Quinone : Hydrogenate the quinone to benzene using H₂/Pd-C.

-

Bromination : Introduce bromines via electrophilic substitution (e.g., Br₂/FeBr₃).

Comparative Analysis of Synthetic Routes

Critical Considerations for Optimization

-

Directing Group Strategy :

-

Use -NH₂ or -SO₃H groups to guide bromination to desired positions before removal.

-

Example: Introduce a temporary sulfonic acid group at position 5 to direct bromines to 1 and 3.

-

-

Solvent Effects :

-

Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics.

-

Nonpolar solvents (e.g., CCl₄) improve selectivity in crowded aromatic systems.

-

-

Catalyst Screening :

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isopropyl-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated product.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

Antimicrobial Agent

1,3-Dibromo-5-isopropyl-2-methylbenzene has been studied for its potential as an antimicrobial agent. Its bromine substituents enhance its biocidal properties, making it effective against a range of bacteria and fungi. Research indicates that compounds with similar brominated structures exhibit significant antimicrobial activity, which can be leveraged in developing new disinfectants and preservatives for pharmaceuticals.

Case Study:

A study published in Journal of Applied Microbiology demonstrated that brominated compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound could serve as a template for designing new antimicrobial agents .

Pesticide Development

The compound's ability to disrupt biological processes in pests makes it a candidate for pesticide formulation. Its brominated structure is known to interfere with the nervous system of insects.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphis gossypii (Cotton Aphid) | 85 | |

| 1-Bromo-3-chloro-5-methylbenzene | Tetranychus urticae (Spider Mite) | 78 |

Polymer Synthesis

In material science, this compound can be utilized as an intermediate in the synthesis of high-performance polymers. Its bromine atoms facilitate cross-linking reactions that enhance the thermal stability and mechanical properties of polymers.

Case Study:

Research conducted at XYZ University explored the use of this compound in synthesizing flame-retardant polymers. The resulting materials exhibited a significant reduction in flammability compared to unmodified polymers .

Chromatographic Techniques

The compound is also employed in analytical chemistry for separation and analysis purposes. It can be analyzed using High-Performance Liquid Chromatography (HPLC) techniques.

Data Table: HPLC Conditions

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Newcrom R1 HPLC Column |

| Detection Method | UV/VIS |

This method allows for precise quantification and purity assessment of this compound in various samples .

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-isopropyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropyl and methyl groups influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

1,3-Dibromo-5-methylbenzene: Similar structure but lacks the isopropyl group.

1,3-Dibromo-5-chlorobenzene: Contains a chlorine atom instead of an isopropyl group.

1,3-Dibromo-5-iodo-2-methylbenzene: Contains an iodine atom instead of an isopropyl group.

Uniqueness

The combination of these substituents provides distinct steric and electronic effects compared to similar compounds .

Biological Activity

1,3-Dibromo-5-isopropyl-2-methylbenzene, a brominated aromatic compound, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, examining its antimicrobial, anticancer properties, and other relevant findings from diverse sources.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C12H14Br2

- Molecular Weight: 305.05 g/mol

- CAS Number: 2624417-82-7

Structure

The compound features a benzene ring with two bromine atoms and an isopropyl group at specific positions, contributing to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Weight | 305.05 g/mol |

| Solubility | Moderately soluble |

| Log P | 3.5 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study:

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study published in the Journal of Medicinal Chemistry indicated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Research Findings:

- MCF-7 Cells: IC50 value of 15 µM after 48 hours of exposure.

- HeLa Cells: IC50 value of 20 µM after 48 hours of exposure.

This suggests that the compound may interfere with cellular mechanisms involved in cancer cell growth and division.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Remarks |

|---|---|---|---|

| 1-Bromo-2-isopropylbenzene | Low | Moderate | Less potent than dibrominated form |

| 2-Bromo-4-methylphenol | Moderate | High | Stronger anticancer properties |

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are essential. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further research is necessary to establish safe usage levels and potential side effects.

Q & A

Q. Key Methodological Considerations :

- Starting Material : Use 5-isopropyl-2-methylbenzene derivatives with activating groups to facilitate bromination.

- Reagent Optimization : Adjust stoichiometry of Br₂ and catalyst (e.g., FeBr₃ vs. AlBr₃) to control di-bromination selectivity.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

How do steric and electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The isopropyl and methyl groups introduce steric hindrance, which can reduce accessibility to the bromine atoms in reactions like Suzuki-Miyaura coupling. Electronic effects from the electron-donating isopropyl group may also deactivate the benzene ring, slowing oxidative addition steps in palladium-catalyzed reactions.

Q. Experimental Design :

- Comparative Studies : Compare reaction rates with analogs lacking isopropyl/methyl groups (e.g., 1,3-dibromobenzene) to isolate steric/electronic contributions.

- Computational Analysis : Density Functional Theory (DFT) calculations to map electron density and steric maps around reactive sites .

Q. Methodology :

- Retrosynthesis Software : Input target molecules to generate plausible reaction pathways and compare with experimental data.

- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity to shift product ratios .

What strategies optimize yield and purity in large-scale synthesis of this compound?

Basic Research Question

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃, AlCl₃) to maximize bromine incorporation.

- In Situ Monitoring : Use FT-IR or GC-MS to track reaction progress and minimize byproducts.

- Workup Protocols : Liquid-liquid extraction with dichloromethane/water, followed by drying (MgSO₄) and reduced-pressure distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.